Cas no 45865-42-7 (5-tert-Butyl-4-methyl-1,3-thiazol-2-amine)

5-tert-Butyl-4-methyl-1,3-thiazol-2-amineは、特異な構造を持つチアゾールアミン誘導体です。tert-ブチル基とメチル基の立体障害効果により、高い化学的安定性を示します。この化合物は医薬品中間体や有機合成のビルディングブロックとして有用で、特にヘテロ環化合物の修飾に適しています。分子内のチアゾール核は電子豊富な性質を持ち、金属触媒反応や求電子置換反応における優れた反応性を発揮します。また、アミン部位はさらなる官能基化が可能なため、多様な誘導体合成の出発材料として活用できます。

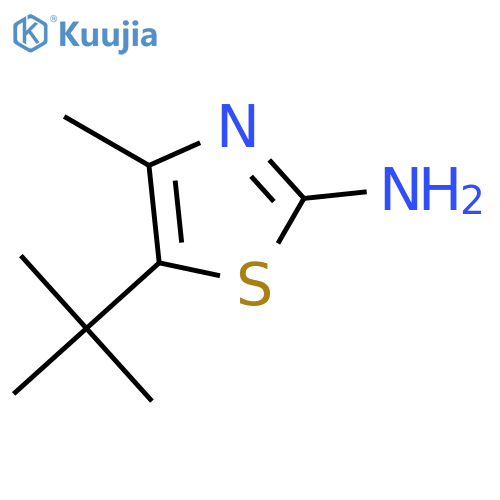

45865-42-7 structure

商品名:5-tert-Butyl-4-methyl-1,3-thiazol-2-amine

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(tert-Butyl)-4-methylthiazol-2-amine

- 5-tert-butyl-4-methyl-1,3-thiazol-2-amine

- 5-tert-Butyl-4-methyl-thiazol-2-ylamine

- 2-amino-5-t-butyl-4-methylthiazole

- 2-amino-5-tert-butyl-4-methylthiazole

- 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine

- 5-tert-butyl-4-methylthiazol-2-amine

- 5-tert-butyl-4-methylthiazole-2-ylamine

- BAS 05968507

- 2-Thiazolamine, 5-(1,1-dimethylethyl)-4-methyl-

- AK126018

- WCDNODZFXIBEJD-UHFFFAOYSA-N

- HMS1684I16

- FCH848039

- 3950AE

- 4-Methyl-5-tert-butylthiazole-2-amine

- 5-te

- A872323

- DTXSID70360128

- SY022817

- 5-tert-butyl-thiazole-4-methyl-2-ylamine

- CS-0153619

- DB-070691

- MFCD03724919

- 2-Amino-5-(tert-butyl)-4-methylthiazole

- AS-63993

- 45865-42-7

- 5-tert-butyl-4-methylthiazol-2(3H)-imine

- EN300-249622

- 5- tert -Butyl-4-methyl-thiazol-2-ylamine

- D70696

- SCHEMBL944021

- AKOS000320666

- ALBB-015264

- 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine

-

- MDL: MFCD03724919

- インチ: 1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10)

- InChIKey: WCDNODZFXIBEJD-UHFFFAOYSA-N

- ほほえんだ: S1C(N([H])[H])=NC(C([H])([H])[H])=C1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 170.08800

- どういたいしつりょう: 170.08776963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 67.2

じっけんとくせい

- PSA: 67.15000

- LogP: 2.91240

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine セキュリティ情報

- 危険カテゴリコード: 22-36

-

危険物標識:

- 危険レベル:IRRITANT

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T281650-500mg |

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine |

45865-42-7 | 500mg |

$ 750.00 | 2022-06-02 | ||

| ChemScence | CS-0153619-250mg |

5-(tert-Butyl)-4-methylthiazol-2-amine |

45865-42-7 | 250mg |

$87.0 | 2022-04-27 | ||

| Chemenu | CM125328-250mg |

5-(tert-butyl)-4-methylthiazol-2-amine |

45865-42-7 | 95% | 250mg |

$*** | 2023-05-30 | |

| Enamine | EN300-249622-2.5g |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

45865-42-7 | 95% | 2.5g |

$446.0 | 2024-06-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-319076-500mg |

5-tert-Butyl-4-methyl-thiazol-2-ylamine, |

45865-42-7 | 500mg |

¥1865.00 | 2023-09-05 | ||

| Enamine | EN300-249622-0.1g |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

45865-42-7 | 95% | 0.1g |

$200.0 | 2024-06-19 | |

| TRC | T281650-250mg |

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine |

45865-42-7 | 250mg |

$ 470.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID844-50mg |

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine |

45865-42-7 | 95+% | 50mg |

212.0CNY | 2021-07-18 | |

| Chemenu | CM125328-1g |

5-(tert-butyl)-4-methylthiazol-2-amine |

45865-42-7 | 95% | 1g |

$282 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1224469-1g |

5-(tert-Butyl)-4-methylthiazol-2-amine |

45865-42-7 | 95% | 1g |

$350 | 2024-06-03 |

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

45865-42-7 (5-tert-Butyl-4-methyl-1,3-thiazol-2-amine) 関連製品

- 61764-32-7(5-Ethyl-4-methylthiazol-2-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45865-42-7)5-(tert-Butyl)-4-methylthiazol-2-amine

清らかである:99%

はかる:5g

価格 ($):287.0